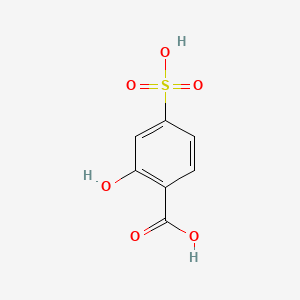
4-Sulfosalicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Sulfosalicylic acid, also known as 5-sulfosalicylic acid, is an organic compound with the molecular formula C7H6O6S. It is a derivative of salicylic acid, where a sulfonic acid group is attached to the benzene ring. This compound is commonly used in various biochemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Sulfosalicylic acid can be synthesized by heating one part of salicylic acid with five parts of concentrated sulfuric acid . This reaction introduces the sulfonic acid group into the benzene ring of salicylic acid.
Industrial Production Methods: In industrial settings, this compound is often produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Sulfosalicylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution can introduce different functional groups into the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-Sulfosalicylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and analytical methods.
Medicine: It is used in diagnostic tests for kidney function and other medical applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-sulfosalicylic acid involves its ability to interact with proteins and other biomolecules. It precipitates proteins by forming insoluble complexes, which can be detected through various analytical methods. This property is particularly useful in diagnostic tests for proteinuria .
Vergleich Mit ähnlichen Verbindungen
Salicylic Acid: The parent compound, which lacks the sulfonic acid group.
Sulfanilic Acid: Another sulfonic acid derivative with different functional groups.
Benzenesulfonic Acid: A simpler sulfonic acid derivative without the hydroxyl and carboxyl groups.
Uniqueness: 4-Sulfosalicylic acid is unique due to the presence of both the hydroxyl and carboxyl groups along with the sulfonic acid group. This combination of functional groups gives it distinct chemical properties and makes it particularly useful in biochemical applications.
Eigenschaften
CAS-Nummer |
585-42-2 |
|---|---|
Molekularformel |
C7H6O6S |
Molekulargewicht |
218.19 g/mol |
IUPAC-Name |
2-hydroxy-4-sulfobenzoic acid |
InChI |
InChI=1S/C7H6O6S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13) |
InChI-Schlüssel |
RHLPAVIBWYPLRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
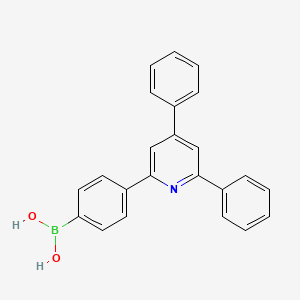
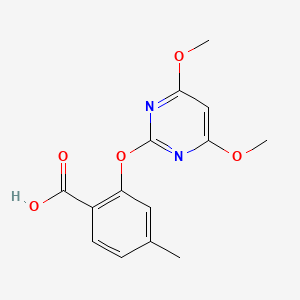
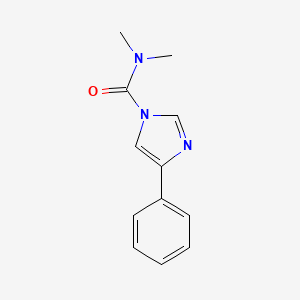

![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15218806.png)
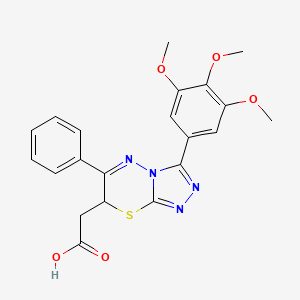

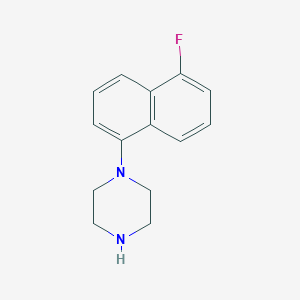
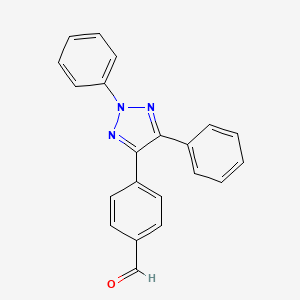
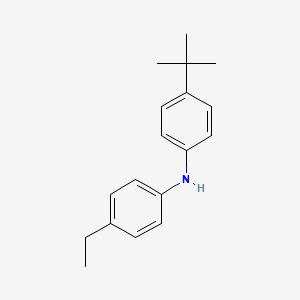


![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)
